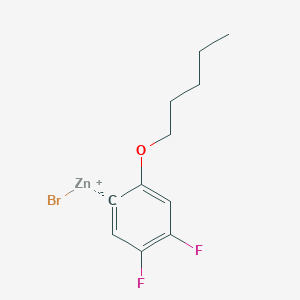
(4,5-Difluoro-2-(n-pentyloxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 4,5-difluoro-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4,5-difluoro-2-(n-pentyloxy)phenyl bromide+Zn→(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and concentration of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, boronic acids, and other organometallic reagents.
Conditions: Typically, these reactions are carried out under inert atmospheres, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction requirements.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in the development of new synthetic methodologies.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological activity. For example, intermediates in drug synthesis often utilize such organozinc compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in forming complex molecular structures is essential for developing new materials with unique properties.
Mecanismo De Acción
The mechanism by which (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc chloride
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc iodide
Uniqueness
Compared to its analogs, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its solubility in THF and compatibility with various catalytic systems further enhance its utility.
Propiedades
Fórmula molecular |
C11H13BrF2OZn |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-difluoro-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9;;/h6,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GIEGRJBDLZPHTA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


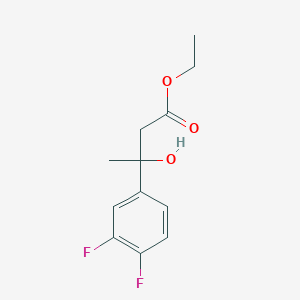
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
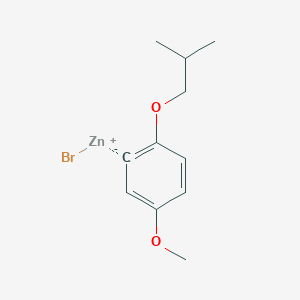
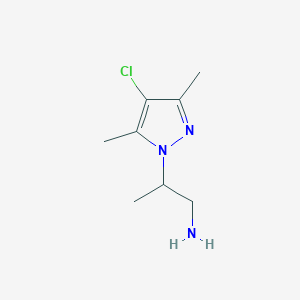
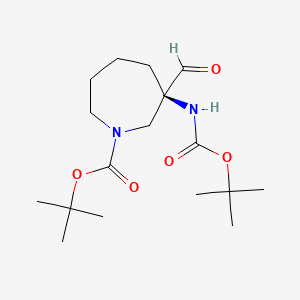
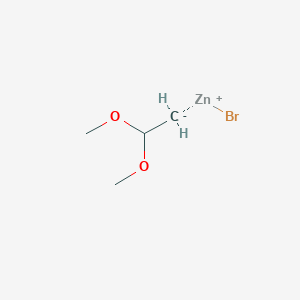
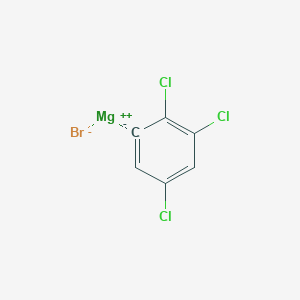
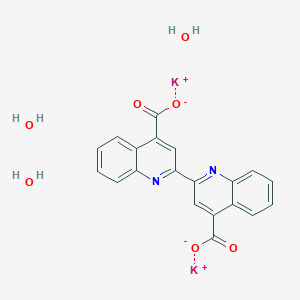
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
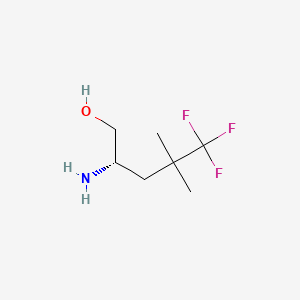


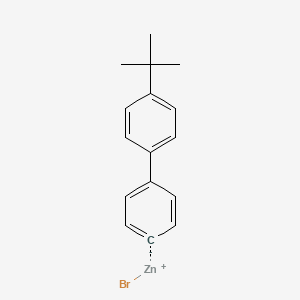
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
